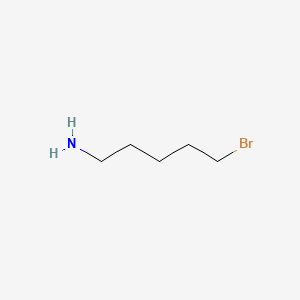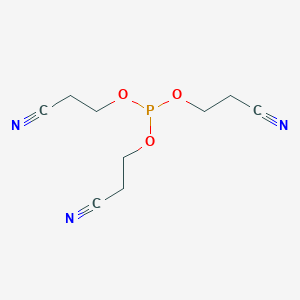
2-(2-(Methylthio)phenyl)acetonitrile
概要
説明
2-(2-(Methylthio)phenyl)acetonitrile is an organic compound that belongs to the family of phenylacetonitriles. It is a colorless to pale yellow liquid that is used in scientific research for various purposes. This compound has gained significant attention due to its unique properties and potential applications in different fields.
作用機序
The mechanism of action of 2-(2-(Methylthio)phenyl)acetonitrile is not fully understood. However, it has been reported to act as an inhibitor of the enzyme dihydrofolate reductase (DHFR) in bacterial and tumor cells. DHFR is an essential enzyme for the synthesis of nucleotides, which are required for DNA replication and cell division. Inhibition of this enzyme leads to the disruption of the nucleotide synthesis pathway, resulting in cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(2-(Methylthio)phenyl)acetonitrile are not well studied. However, it has been reported to exhibit antibacterial, antifungal, and antitumor activity in vitro. It has also been found to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cells. Additionally, this compound has been reported to induce apoptosis, a process of programmed cell death, in cancer cells.
実験室実験の利点と制限
The advantages of using 2-(2-(Methylthio)phenyl)acetonitrile in lab experiments include its easy availability, low cost, and potential applications in various fields. However, the limitations of this compound include its toxicity, which can pose a risk to researchers if proper safety precautions are not taken. Additionally, the mechanism of action of this compound is not fully understood, which can limit its potential applications in drug development.
将来の方向性
There are several future directions for the research on 2-(2-(Methylthio)phenyl)acetonitrile. One potential direction is to study its mechanism of action in more detail to understand its potential applications in drug development. Another direction is to investigate its potential applications in materials science, as it is a building block for the synthesis of various organic compounds. Additionally, further studies are needed to assess the toxicity of this compound and develop proper safety protocols for its use in lab experiments.
Conclusion:
2-(2-(Methylthio)phenyl)acetonitrile is an organic compound that has gained significant attention due to its unique properties and potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential applications of this compound and develop proper safety protocols for its use in lab experiments.
科学的研究の応用
2-(2-(Methylthio)phenyl)acetonitrile has various scientific research applications due to its unique properties. It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials science. It is also used as a reagent in organic synthesis for the preparation of arylacetonitriles. Additionally, this compound has been found to exhibit antibacterial, antifungal, and antitumor activity, making it a potential candidate for drug development.
特性
IUPAC Name |
2-(2-methylsulfanylphenyl)acetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NS/c1-11-9-5-3-2-4-8(9)6-7-10/h2-5H,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJJOYLKIRJBKNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1CC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(Methylthio)phenyl)acetonitrile | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![3-Bromo-2-(4-fluorophenyl)-6-(trifluoromethyl)pyrazolo[1,5-A]pyridine](/img/structure/B3189023.png)




![Benzo[d][1,3]oxathiole](/img/structure/B3189073.png)

